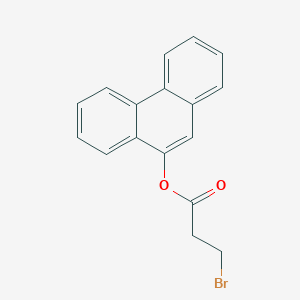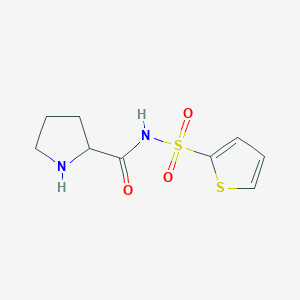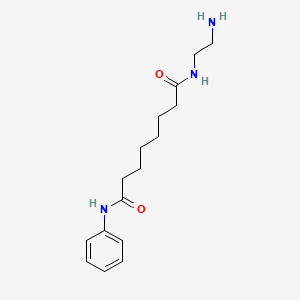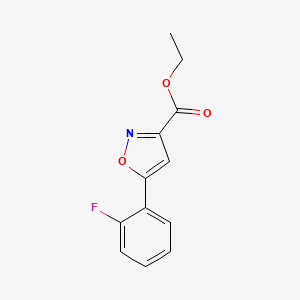
Propanoic acid, 3-bromo-, 9-phenanthrenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido propanoico, 3-bromo-, éster 9-fenantrileno es un compuesto orgánico que combina las características estructurales del ácido propanoico, el bromo y el fenantreno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido propanoico, 3-bromo-, éster 9-fenantrileno típicamente implica la esterificación del ácido 3-bromopropanoico con 9-fenantrenol. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) para facilitar el proceso de esterificación. Las condiciones de reacción a menudo incluyen reflujo de los reactivos en un solvente apropiado como diclorometano o tetrahidrofurano (THF) durante varias horas .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente implicarían la ampliación del proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza mientras se minimizan los costos y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido propanoico, 3-bromo-, éster 9-fenantrileno puede sufrir varias reacciones químicas, que incluyen:
Sustitución nucleofílica: El átomo de bromo en el compuesto puede ser reemplazado por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación: La parte de fenantreno puede sufrir reacciones de oxidación para formar quinonas u otros derivados oxidados.
Reducción: El grupo éster puede reducirse al alcohol correspondiente utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen azida de sodio (NaN3) o tiocianato de potasio (KSCN) en solventes apróticos polares como la dimetilformamida (DMF).
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Hidruro de aluminio y litio (LiAlH4) en éter anhidro o tetrahidrofurano (THF).
Principales productos formados
Sustitución nucleofílica: Los productos incluyen ésteres de ácido propanoico sustituidos con diferentes grupos funcionales que reemplazan el átomo de bromo.
Oxidación: Los productos incluyen fenantrenoquinona y otros derivados de fenantreno oxidados.
Reducción: Los productos incluyen 3-bromo-1-propanol y 9-fenantrenol.
Aplicaciones Científicas De Investigación
El ácido propanoico, 3-bromo-, éster 9-fenantrileno tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a su capacidad para interactuar con macromoléculas biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de materiales avanzados y como precursor para la síntesis de productos químicos especiales
Mecanismo De Acción
El mecanismo de acción del ácido propanoico, 3-bromo-, éster 9-fenantrileno
Propiedades
Número CAS |
686775-78-0 |
|---|---|
Fórmula molecular |
C17H13BrO2 |
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
phenanthren-9-yl 3-bromopropanoate |
InChI |
InChI=1S/C17H13BrO2/c18-10-9-17(19)20-16-11-12-5-1-2-6-13(12)14-7-3-4-8-15(14)16/h1-8,11H,9-10H2 |
Clave InChI |
FFFGKSODRDHYKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)

![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)




![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)



![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)

